2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
Description
This compound is a thieno[2,3-d]pyrimidinone derivative functionalized with a 4-chlorophenyl group at position 3, methyl groups at positions 5 and 6, and an acetamide side chain linked to a 3-methoxyphenyl group. The 4-chlorophenyl and 3-methoxyphenyl moieties likely enhance lipophilicity and binding affinity, while the thienopyrimidinone core contributes to metabolic stability .
Properties
Molecular Formula |
C23H20ClN3O4S |
|---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN3O4S/c1-13-14(2)32-22-20(13)21(29)27(17-9-7-15(24)8-10-17)23(30)26(22)12-19(28)25-16-5-4-6-18(11-16)31-3/h4-11H,12H2,1-3H3,(H,25,28) |
InChI Key |
JNCDPLBHXZKVSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Scientific Research Applications
2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key analogs, their substituents, molecular properties, and reported activities:
Key Structural and Functional Differences:
- Acetamide Variations : The 3-methoxyphenyl group in the target compound offers a balance of electron-donating (methoxy) and hydrophobic (chlorophenyl) properties, whereas analogs with dichlorophenyl () or isopropylphenyl () groups prioritize hydrophobicity .
- Core Modifications: Thieno[3,2-d]pyrimidinone derivatives () exhibit distinct ring conformations compared to thieno[2,3-d]pyrimidinones, altering binding pocket interactions .
Research Findings and Pharmacological Insights
Cytotoxicity and Antiproliferative Activity:
- Analogs with chlorophenyl and methyl groups (e.g., ) show IC50 values in the low micromolar range (e.g., 5.07 µM in ), suggesting the target compound may exhibit similar potency .
- Sulfur-containing linkers (e.g., sulfanyl groups in ) improve solubility and bioavailability compared to oxygen-based linkers .
Structure-Activity Relationship (SAR):
- Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance binding to hydrophobic enzyme pockets, while methoxy groups (e.g., 3-methoxyphenyl) moderate reactivity .
Biological Activity
The compound 2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 423.5 g/mol. The structure features a thienopyrimidine core, which is known for its diverse pharmacological properties. The presence of the 4-chlorophenyl and 3-methoxyphenyl groups enhances its biological activity by potentially influencing interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this thienopyrimidine derivative exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's structural attributes suggest it may also possess similar antibacterial efficacy.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Studies have highlighted the effectiveness of thienopyrimidine derivatives as inhibitors of acetylcholinesterase (AChE) and urease enzymes. For example, some synthesized compounds in related studies demonstrated strong inhibitory effects against AChE with IC50 values significantly lower than standard inhibitors . This suggests that our compound may exhibit comparable inhibitory activity.
Study 1: Synthesis and Biological Evaluation
In a study focused on synthesizing new thienopyrimidine derivatives, researchers evaluated their antimicrobial and enzyme inhibitory activities. Compounds were assessed for their ability to inhibit AChE and urease enzymes, with results indicating that certain derivatives displayed promising activity profiles . This study serves as a basis for hypothesizing the biological potential of our compound.
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis was conducted on various thienopyrimidine derivatives to identify key structural features responsible for biological activity. The presence of electron-withdrawing groups like the chlorophenyl moiety was found to enhance antimicrobial potency . This insight can be applied to predict the biological behavior of our compound based on its structural composition.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
